molecular formula C14H22N2O B1427228 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol CAS No. 1423024-59-2

1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol

Cat. No. B1427228
M. Wt: 234.34 g/mol
InChI Key: LYZFHGGHLJXNOG-UHFFFAOYSA-N
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Description

1-(Methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol, also known as UH-232, is a novel compound that has been gaining attention in the scientific community for its potential use in various fields such as neuroscience, pharmacology, and medicinal chemistry. Its unique chemical structure and properties make it a promising candidate for further research and development.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research on similar compounds, such as 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and 8-chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, demonstrates advanced synthesis methods. These methods involve reductive cleavage of bridged N-O bonds in related epoxytetrahydro-1-benzazepines (Macías, Henao, Acosta, & Palma, 2011).

  • X-ray Diffraction Data : X-ray powder diffraction patterns have been obtained for these compounds, revealing their crystallization in orthorhombic and monoclinic systems. This data is critical for understanding the molecular structure and formation of similar compounds like 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol (Macías et al., 2011).

  • Chain Formation Analysis : Studies on cis-(2RS,4SR)-2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol and related compounds show chain formation by disordered, correlated hydrogen bonds. This research helps in understanding the supramolecular assembly in compounds with similar structures (Blanco, Palma, Cobo, & Glidewell, 2012).

  • Hydrogen-Bonded Supramolecular Assembly : Analysis of tetrahydro-1,4-epoxy-1-benzazepines carrying pendant heterocyclic substituents, which are closely related to 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol, reveals the importance of hydrogen-bonded supramolecular assembly in different dimensions. This aspect is crucial for the understanding of molecular interactions and structural stability (Blanco et al., 2012).

Potential Biological and Pharmaceutical Applications

  • Antiparasitic Activity : Tetrahydro-1-benzazepines, similar to the compound , have been identified as potential antiparasitic drugs for treating diseases like Chagas disease and leishmaniasis. The structural characteristics of these compounds are key to their biological properties (Macías et al., 2016).

  • Use in Synthesis of CCR5 Antagonists : Compounds with a similar structural framework have been used in synthesizing CCR5 antagonists, which are significant in treating conditions like HIV. Understanding the synthesis and structure of such compounds can aid in developing new therapeutic agents (Ikemoto et al., 2005).

  • Identification of D-1 Dopamine Receptor : Iodinated derivatives of compounds similar to 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol have been used to identify D-1 dopamine receptors, indicating potential applications in neurological research and drug development (Sidhu & Kebabian, 1985).

properties

IUPAC Name

1-(methylamino)-3-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-15-10-14(17)11-16-8-6-12-4-2-3-5-13(12)7-9-16/h2-5,14-15,17H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZFHGGHLJXNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CN1CCC2=CC=CC=C2CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol
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1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol
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1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol
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1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol
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1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol
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1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol

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